molecular formula C16H23N3O2 B2360143 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide CAS No. 1286695-34-8

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide

Cat. No.: B2360143
CAS No.: 1286695-34-8
M. Wt: 289.379
InChI Key: UVFKAIGLOFPFOW-UHFFFAOYSA-N
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Description

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidinone ring, a phenyl group, and a pentylacetamide moiety, making it a subject of interest in scientific research.

Scientific Research Applications

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound are not fully detailed in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide typically involves the reaction of 2-oxo-3-phenylimidazolidin-1-yl acetic acid with pentylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl₂, Br₂) and catalysts such as iron (Fe) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid
  • 2-(2-oxo-3-phenylimidazolidin-1-yl)propionic acid

Uniqueness

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide is unique due to its pentylacetamide moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-3-7-10-17-15(20)13-18-11-12-19(16(18)21)14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFKAIGLOFPFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CN1CCN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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